Mitochondrial Complex I Inhibition Potency
TaClo inhibits mitochondrial complex I with approximately 10-fold greater potency than 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP. Both compounds selectively block electron transfer from complex I to ubiquinone, but TaClo achieves full inhibition of complex I activity at 800 µM in rat brain homogenates and submitochondrial particles, with inhibition detectable at 400 µM upon 30-min preincubation; MPP+ requires substantially higher concentrations to produce comparable inhibition [1][2]. The enhanced potency is attributed to the high lipophilicity of the trichloromethyl group, which facilitates membrane partitioning and access to the hydrophobic inhibitor binding site [1].
| Evidence Dimension | Inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) |
|---|---|
| Target Compound Data | TaClo: full inhibition at 800 µM; significant inhibition at 400 µM (30-min preincubation); approximately 10-fold more potent than MPP+ [1] |
| Comparator Or Baseline | MPP+ (1-methyl-4-phenylpyridinium ion): approximately 10-fold higher concentrations needed for equivalent complex I inhibition [1] |
| Quantified Difference | ≈10-fold greater inhibitory potency vs. MPP+; full complex I inhibition at 800 µM TaClo [1] |
| Conditions | Rat brain homogenates and submitochondrial particles; preincubation times of 5–30 min [1] |
Why This Matters
For procurement in mitochondrial toxicity studies, TaClo provides a 10-fold potency advantage over MPP+, enabling lower working concentrations that reduce solvent-related artifacts while delivering robust complex I inhibition.
- [1] Bringmann G, Feineis D, Janetzky B, Reichmann H. 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline, a new inhibitor of complex I. J Neural Transm Suppl. 1996;46:245-254. PMID: 8821063. View Source
- [2] Bringmann G, God R, Feineis D, Janetzky B, Reichmann H. TaClo as a neurotoxic lead: improved synthesis, stereochemical analysis, and inhibition of the mitochondrial respiratory chain. J Neural Transm Suppl. 1995;46:245-254. PMID: 8821061. View Source
